7-hydroxy-3-methyl-2(3H)-benzoxazolone
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Overview
Description
7-hydroxy-3-methyl-2(3H)-benzoxazolone is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-methylsalicylic acid with urea under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 7-hydroxy-3-methyl-2(3H)-benzoxazolone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its biological activity.
2-Methylbenzoxazole: A similar compound with a methyl group at a different position.
7-Hydroxybenzoxazole: A compound with a hydroxyl group at the 7-position but lacking the methyl group.
Uniqueness
7-hydroxy-3-methyl-2(3H)-benzoxazolone is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
CAS No. |
91660-78-5 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7NO3/c1-9-5-3-2-4-6(10)7(5)12-8(9)11/h2-4,10H,1H3 |
InChI Key |
FIROFAPALQHSHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)OC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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